Camicinal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Camicinal is a synthetic compound that mimics the effects of the natural hormone motilin. Motilin is produced in the stomach and plays a crucial role in regulating gastrointestinal motility, specifically promoting gastric emptying []. Due to its motilin-like properties, camicinal has been explored in scientific research for various applications related to gastrointestinal function.

Potential Therapeutic Agent for Gastroparesis

Gastroparesis is a condition characterized by delayed stomach emptying, leading to nausea, vomiting, bloating, and abdominal pain. Research suggests that camicinal, by mimicking motilin's action, could stimulate gastric contractions and improve emptying in patients with gastroparesis []. Studies have investigated the efficacy of camicinal in animal models and small clinical trials, showing promising results in accelerating gastric emptying []. However, further research, including larger clinical trials, is needed to establish camicinal as a safe and effective treatment for gastroparesis.

Understanding Motilin Receptor Function

The motilin receptor, located on gastric smooth muscle cells, is responsible for motilin's effects on gastric motility. Camicinal serves as a valuable research tool to study the motilin receptor and its role in gastrointestinal function. Scientists can use camicinal to investigate the mechanisms by which the motilin receptor regulates gastric contractions and emptying []. This research can contribute to the development of new drugs targeting the motilin receptor for various gastrointestinal disorders.

Investigating Gastric Motility Mechanisms

Camicinal's ability to stimulate gastric contractions makes it a useful tool for researchers studying the mechanisms that regulate gastric motility. By observing the effects of camicinal on gastric emptying and muscle contractions, scientists can gain insights into the complex interplay between hormones, neural pathways, and smooth muscle activity in the stomach []. This research can lead to a better understanding of how the digestive system functions and identify potential therapeutic targets for gastrointestinal motility disorders.

Camicinal, also known as GSK962040, is a first-in-class small molecule that acts as a motilin receptor agonist. It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids. This compound is designed to enhance the specificity for the recombinant human motilin receptor, aiming to improve gastric motility by accelerating gastric emptying and increasing glucose absorption in patients with gastroparesis or feed intolerance .

Camicinal has demonstrated significant biological activity as a motilin receptor agonist. Clinical studies indicate that a single oral dose can accelerate gastric emptying by 30% to 60% in both healthy volunteers and patients with type 1 diabetes mellitus who experience slow gastric emptying due to gastroparesis . The pharmacodynamic effects include increased glucose absorption and improved gastrointestinal motility, making it a promising agent for treating conditions associated with delayed gastric emptying .

- Formation of Amide Bonds: Reacting phenylacetic acid with appropriate amines under controlled conditions.

- Purification: Utilizing chromatographic techniques to isolate the desired compound.

- Characterization: Employing methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of camicinal .

Camicinal is primarily investigated for its use in treating gastrointestinal disorders, particularly gastroparesis and feed intolerance in critically ill patients. Its ability to enhance gastric emptying may improve nutritional delivery and clinical outcomes in these populations . Additionally, its potential applications extend to other conditions where gastrointestinal motility is compromised.

Studies on camicinal's interactions have shown it to be well-tolerated with minimal adverse effects. The compound does not significantly alter electrocardiogram chemistry or provoke serious drug-related events when administered at therapeutic doses . Interaction studies also focus on its effects on gut hormones like glucagon-like peptide-1, ghrelin, and pancreatic polypeptide, which play roles in appetite regulation and glucose metabolism .

Camicinal shares its pharmacological profile with several other motilin agonists and gastrointestinal agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Camicinal | Phenylacetamides | Motilin receptor agonist | First-in-class, designed for specificity |

| Erythromycin | Macrolide antibiotic | Motilin receptor agonist | Broad-spectrum antibiotic properties |

| Dexamethasone | Corticosteroid | Anti-inflammatory | Not primarily a motility agent |

| Prucalopride | Benzamide | Selective serotonin receptor agonist | Primarily used for chronic constipation |

| Metoclopramide | Benzamide | Dopamine antagonist; enhances gastrointestinal motility | Broader spectrum of action but with more side effects |

Camicinal's specificity for the motilin receptor and its reduced side effects compared to traditional motilin agonists like erythromycin make it a noteworthy candidate in gastrointestinal therapy .

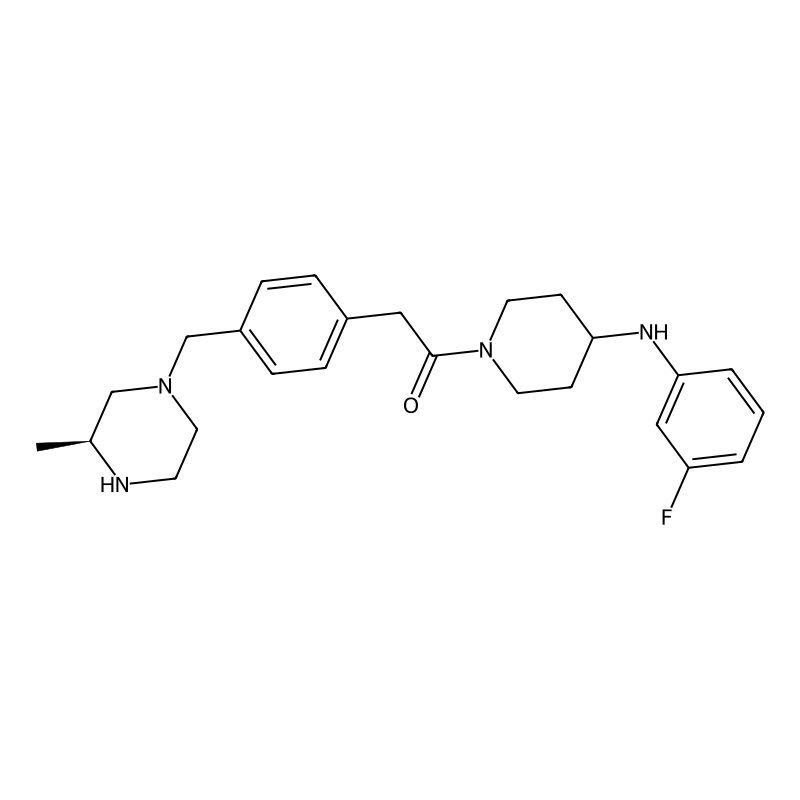

Camicinal (GSK962040, CAS: 923565-21-3) is a small-molecule motilin receptor agonist with the molecular formula C25H33FN4O and a molecular weight of 424.55 g/mol [1] [2]. The compound features a complex structure containing a fluorinated aromatic amine, piperidine, and piperazine moieties connected through carefully designed linkages [3].

Primary Synthetic Strategy

The synthesis of Camicinal follows a multi-stage approach involving strategic formation of amide bonds, nucleophilic substitutions, and careful protection-deprotection sequences [4]. The synthetic route can be categorized into eight distinct stages, each addressing specific structural requirements and purity considerations [5].

The key structural features that guide the synthetic approach include:

- A 3-fluorophenyl amino substituent requiring controlled nucleophilic aromatic substitution

- A piperidine carboxamide core necessitating amide bond formation under mild conditions

- A (3S)-3-methylpiperazinyl methylphenyl side chain requiring stereoselective synthesis [1] [6]

Retrosynthetic Analysis

The retrosynthetic approach to Camicinal involves disconnection at three critical bonds:

- The amide linkage between the piperidine nitrogen and the aromatic carboxylic acid

- The benzylic position connecting the piperazine to the phenyl ring

- The amino linkage between the fluorinated aromatic ring and the piperidine [7]

Optimization of Reaction Conditions and Yield

Temperature and Solvent Optimization

Reaction condition optimization for Camicinal synthesis follows systematic approaches established for pharmaceutical compound development [8] [9]. Key parameters requiring optimization include:

Temperature Control: The synthesis involves temperature-sensitive steps, particularly during the nucleophilic aromatic substitution where the 3-fluoroaniline is introduced. Optimal temperatures typically range from 0°C for initial coupling reactions to 80°C for deprotection steps [4].

Solvent Selection: Solvent choice significantly impacts both yield and impurity formation. Primary solvents employed include:

- Dichloromethane for amide coupling reactions

- Dimethylformamide for nucleophilic substitutions

- Methanol for reductive amination steps

- 1,2-dichloroethane for alkylation reactions [7]

Catalyst and Reagent Optimization

Coupling Reagents: Amide bond formation utilizes standard peptide coupling methodology, with reagents such as:

- N,N'-dicyclohexylcarbodiimide (DCC)

- 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC)

- 1-hydroxybenzotriazole (HOBt) as activating additives [7]

Reducing Agents: Reductive amination steps employ sodium triacetoxyborohydride or sodium borohydride depending on substrate requirements and reaction conditions [7].

Yield Enhancement Strategies

Optimization studies demonstrate that yield improvements can be achieved through:

- Stoichiometric Control: Precise control of reagent equivalents to minimize side reactions

- Reaction Time Optimization: Extended reaction times (20-24 hours) for completion while avoiding decomposition

- Work-up Optimization: Careful aqueous work-up procedures to minimize product loss during isolation [7]

Impurity Profiling and Control Strategies

Mutagenic Impurity Assessment

Comprehensive impurity control for Camicinal synthesis follows International Council for Harmonization (ICH) M7 guidelines for mutagenic impurity assessment [4] [5]. The process involves three primary potential mutagenic impurities (PMIs):

| Impurity Classification | Structure Type | Control Strategy |

|---|---|---|

| Alkyl chloride (compound 30) | Electrophilic alkylating agent | Reactivity-based purge |

| Aromatic amine (compound 37) | Genotoxic aromatic amine | Negative Ames testing |

| Benzyl bromide (compound 40) | Benzylic halide | Analytical monitoring |

Purge Factor Calculations

Quantitative purge assessment utilizes the Mirabilis software system for systematic evaluation of impurity clearance throughout the synthetic process [5]. Key purge mechanisms include:

Reactivity Purge: Chemical transformation of reactive impurities through:

- Nucleophilic displacement reactions

- Hydrolysis under basic conditions

- Oxidative degradation during work-up procedures [5]

Solubility Purge: Physical removal through differential solubility:

- Aqueous extraction of polar impurities

- Organic solvent washes for lipophilic contaminants

- Crystallization-based separation [5]

Volatility Purge: Removal of volatile impurities through:

- Reduced pressure distillation

- Azeotropic removal with appropriate co-solvents

- Thermal decomposition under controlled conditions [5]

Analytical Control Methods

High-Performance Liquid Chromatography (HPLC): Primary analytical method for impurity quantification employs:

- Reverse-phase C18 columns for separation

- UV detection at appropriate wavelengths

- Mass spectrometric detection for structural confirmation [10] [11]

Method Validation Parameters [12] [13]:

- Specificity: Demonstrated separation of all known impurities

- Linearity: Established over the range of 0.05% to 2.0% impurity levels

- Accuracy: Recovery studies demonstrating 98-102% recovery

- Precision: Relative standard deviation ≤2.0% for replicate analyses

Purification Strategies

Chromatographic Purification: Preparative HPLC methods utilize:

- Gradient elution systems for complex mixtures

- Semi-preparative columns for intermediate-scale purification

- Mass-directed fraction collection for targeted compound isolation

Crystallization Optimization: Solid-form development involves:

- Solvent screening for optimal crystal habits

- Polymorphic form control through thermal analysis

- Salt selection for enhanced stability and bioavailability [6]

Quality Control Testing: Final product specifications include:

Camicinal demonstrates high-affinity and selective agonism at motilin receptors across multiple species and experimental systems. The compound exhibits a consistent pEC50 value of 7.9 ± 0.09 (n=17) in rabbit gastric antrum studies [1] [2] [3], establishing it as a potent motilin receptor agonist. This binding affinity represents nanomolar potency, indicating strong receptor interaction and activation capability. In dog motilin receptor studies, Camicinal achieved a pEC50 of 5.79 with an intrinsic activity of 0.72 compared to the reference agonist [Nle13]-motilin [1] [2], demonstrating species-specific variations in receptor binding while maintaining substantial agonist activity.

The selectivity profile of Camicinal is exceptionally well-characterized, with extensive screening demonstrating no significant activity at ghrelin receptors, other G-protein coupled receptors, ion channels, or enzymes [1] [2] [3]. This high selectivity distinguishes Camicinal from other motilin receptor modulators and reduces the potential for off-target effects. The compound's selectivity over the closely related ghrelin receptor is particularly noteworthy, as these receptors share structural similarities but mediate distinct physiological pathways [4] [5].

Receptor Binding Kinetics and Affinity Studies

| Study/Source | pEC50 Value | Intrinsic Activity | Concentration Range Tested | Reference |

|---|---|---|---|---|

| Rabbit Gastric Antrum (in vitro) | 7.9 ± 0.09 (n=17) | Full agonist | 300 nmol/L - 10 μmol/L | Multiple studies [1] [2] [3] |

| Dog Motilin Receptor | 5.79 | 0.72 (vs [Nle13]-motilin) | Not specified | Multiple studies [1] [2] |

| Human Motilin Receptor | 7.9 | Not specified | Not specified | PubChem [6] |

| Comparative Studies | 7.9 (multiple studies) | High efficacy | Various | Various [7] [3] [8] |

Comparative binding kinetics studies reveal that Camicinal exhibits a longer-lasting effect with a half-life of 46.9 ± 5.0 minutes at 3 μM concentration, significantly exceeding the short-lived effect of [Nle13]-motilin which demonstrates a half-life of 11.4 ± 1.5 minutes at 0.3 μM [1] [2]. This extended duration of action represents a substantial pharmacological advantage, as it provides sustained receptor activation and prolonged physiological effects.

The receptor binding profile demonstrates dose-dependent activation characteristics, with concentration-response relationships established across the nanomolar to micromolar range. The pEC50 values for motilin, erythromycin, and Camicinal were determined as 10.4 ± 0.01 (n=770), 7.3 ± 0.29 (n=4), and 7.9 ± 0.09 (n=17), respectively [1] [2] [3], positioning Camicinal between the endogenous ligand motilin and the macrolide agonist erythromycin in terms of receptor affinity.

In Vitro Functional Assays in Gastric Tissue Models

| Tissue Model | Functional Response | Maximum Effect | Duration of Effect | Mechanism |

|---|---|---|---|---|

| Rabbit Gastric Antrum | Facilitation of cholinergic contractions | 248 ± 47% at 3 μmol/L | Prolonged facilitation | Cholinergically mediated |

| Rabbit Gastric Fundus | Lower activity observed | Reduced compared to antrum | Not specified | Motilin receptor activation |

| Rabbit Small Intestine | Lower activity observed | Reduced compared to antrum | Not specified | Motilin receptor activation |

| Dog Gastric Tissue | Receptor activation | Intrinsic activity 0.72 | Not specified | Motilin receptor agonism |

In vitro functional assays in gastric tissue models demonstrate Camicinal's region-specific effects on gastrointestinal smooth muscle. In rabbit gastric antrum preparations, Camicinal at concentrations ranging from 300 nmol/L to 10 μmol/L caused a prolonged facilitation of cholinergically mediated contractions, reaching a maximum response of 248 ± 47% at 3 μmol/L [1] [2] [3]. This pronounced effect in the antral region reflects the high density of motilin receptors in this gastric region and the compound's ability to enhance neurally-mediated contractions.

The tissue-specific distribution of Camicinal's effects shows preferential activity in the gastric antrum, with substantially lower activity observed in the fundus and small intestine [2]. This regional selectivity aligns with the physiological distribution of motilin receptors, which are most densely expressed in the antral region of the stomach and decrease in concentration toward the fundus and duodenum [9] [10].

Mechanistic studies indicate that Camicinal's effects are primarily mediated through cholinergic pathways, with the compound facilitating acetylcholine-mediated contractions rather than directly stimulating smooth muscle [1] [2]. This indirect mechanism of action suggests that Camicinal activates motilin receptors located on enteric neurons, which subsequently release acetylcholine to stimulate muscular contractions [11] [10].

In Vivo Prokinetic Effects on Gastrointestinal Motility

| Study Model | Dose Range | Gastric Emptying Effect | Time to Effect | Additional Effects |

|---|---|---|---|---|

| Healthy Volunteers | 50-150 mg | 30-40% acceleration | Single dose effective | MMC phase III induction |

| Type 1 Diabetes Patients | 25-125 mg | 65% improvement (125 mg) | 52 vs 147 min (placebo) | Improved glucose absorption |

| Critically Ill Patients | 50 mg | Accelerated emptying | 76 vs 117 min baseline | Increased glucose absorption |

| Animal Studies | 3-6 mg/kg | Dose-related phasic contractions | 48-173 min duration | Increased fecal weight |

Clinical studies demonstrate Camicinal's robust prokinetic effects across diverse patient populations and disease states. In healthy volunteers, single oral doses of 50-150 mg accelerated gastric emptying by 30-40% [12] [13]. This effect was observed with both single-dose and 14-day repeat dosing regimens, with no evidence of tolerance development during extended treatment periods [12].

In type 1 diabetes mellitus patients with gastroparesis, Camicinal produced dose-dependent improvements in gastric emptying. The highest tested dose of 125 mg reduced gastric half-emptying time by 95 minutes compared to placebo (52 vs 147 minutes), representing a 65% improvement in gastric emptying function [14]. This magnitude of effect substantially exceeds that achieved by conventional prokinetic agents and demonstrates clinically meaningful therapeutic potential.

| Parameter | Placebo | Camicinal 150mg | Statistical Significance | Clinical Relevance |

|---|---|---|---|---|

| Phase III Induction Time | 18:15 h (4:32-22:16) | 0:34 h (0:25-0:58) | P = 0.03 | Rapid onset of action |

| Phase III Occurrence | 12% | 39% | P = 0.0003 | Marked increase in activity |

| MMC Cycle Frequency | Normal baseline | Increased frequency | Significant increase | Enhanced gastric motility |

| Duration of Effect | No effect | Extended | Significant | Sustained effect |

| Recovery Time | Normal | Dose-dependent | P < 0.05 | Dose-related recovery |

Manometric evaluation of migrating motor complex activity reveals Camicinal's specific effects on gastric phase III contractions. A single 150 mg dose induced gastric phase III activity within 0:34 hours (0:25-0:58), significantly faster than placebo at 18:15 hours (4:32-22:16; P=0.03) [15]. The occurrence of gastric phase III contractions increased from 12% with placebo to 39% with Camicinal (P=0.0003), demonstrating the compound's ability to normalize gastric motor patterns [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

KEGG Target based Classification of Drugs

Rhodopsin family

Motilin

MLNR [HSA:2862] [KO:K05266]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Broad J, Góralczyk A, Mannur K, Dukes GE, Sanger GJ. Drugs acting at 5-HT4 , D2 , motilin, and ghrelin receptors differ markedly in how they affect neuromuscular functions in human isolated stomach. Neurogastroenterol Motil. 2014 Jun;26(6):851-61. doi: 10.1111/nmo.12338. Epub 2014 Apr 20. PubMed PMID: 24750304.

3: Sanger GJ. Ghrelin and motilin receptor agonists: time to introduce bias into drug design. Neurogastroenterol Motil. 2014 Feb;26(2):149-55. doi: 10.1111/nmo.12300. Review. PubMed PMID: 24438586.

4: Sanger GJ, Wang Y, Hobson A, Broad J. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists. Br J Pharmacol. 2013 Dec;170(7):1323-32. doi: 10.1111/bph.12075. PubMed PMID: 23189978; PubMed Central PMCID: PMC3838679.

5: Depoortere I. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? Br J Pharmacol. 2012 Oct;167(4):760-2. doi: 10.1111/j.1476-5381.2012.02046.x. PubMed PMID: 22616752; PubMed Central PMCID: PMC3575776.

6: Broad J, Mukherjee S, Samadi M, Martin JE, Dukes GE, Sanger GJ. Regional- and agonist-dependent facilitation of human neurogastrointestinal functions by motilin receptor agonists. Br J Pharmacol. 2012 Oct;167(4):763-74. doi: 10.1111/j.1476-5381.2012.02009.x. PubMed PMID: 22537158; PubMed Central PMCID: PMC3575777.

7: Leming S, Broad J, Cozens SJ, Otterson M, Winchester W, Lee K, Dukes GE, Sanger GJ. GSK962040: a small molecule motilin receptor agonist which increases gastrointestinal motility in conscious dogs. Neurogastroenterol Motil. 2011 Oct;23(10):958-e410. doi: 10.1111/j.1365-2982.2011.01770.x. Epub 2011 Sep 5. PubMed PMID: 21895874.

8: Tack J, Janssen P. Emerging drugs for functional dyspepsia. Expert Opin Emerg Drugs. 2011 Jun;16(2):283-92. doi: 10.1517/14728214.2011.558502. Epub 2011 Mar 17. Review. PubMed PMID: 21413902.

9: Sanger GJ, Westaway SM, Barnes AA, Macpherson DT, Muir AI, Jarvie EM, Bolton VN, Cellek S, Näslund E, Hellström PM, Borman RA, Unsworth WP, Matthews KL, Lee K. GSK962040: a small molecule, selective motilin receptor agonist, effective as a stimulant of human and rabbit gastrointestinal motility. Neurogastroenterol Motil. 2009 Jun;21(6):657-64, e30-1. doi: 10.1111/j.1365-2982.2008.01270.x. PubMed PMID: 19374732.

10: Westaway SM, Brown SL, Fell SC, Johnson CN, MacPherson DT, Mitchell DJ, Myatt JW, Stanway SJ, Seal JT, Stemp G, Thompson M, Lawless K, McKay F, Muir AI, Barford JM, Cluff C, Mahmood SR, Matthews KL, Mohamed S, Smith B, Stevens AJ, Bolton VJ, Jarvie EM, Sanger GJ. Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-pi peridinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. J Med Chem. 2009 Feb 26;52(4):1180-9. doi: 10.1021/jm801332q. PubMed PMID: 19191554.